molecular formula C24H21ClN4O2 B2387284 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile CAS No. 941008-40-8

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2387284
CAS No.: 941008-40-8
M. Wt: 432.91
InChI Key: DWXMMBAQCYLTDT-ZHACJKMWSA-N
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Description

This compound is a 1,3-oxazole derivative featuring a conjugated ethenyl group substituted with a 2-chlorophenyl moiety at position 2 and a piperazinyl group acylated with 2-methylbenzoyl at position 3. Such structural motifs are common in medicinal chemistry, where oxazole cores serve as bioisosteres for peptide bonds or aromatic systems, enabling diverse biological activity .

Properties

IUPAC Name

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O2/c1-17-6-2-4-8-19(17)23(30)28-12-14-29(15-13-28)24-21(16-26)27-22(31-24)11-10-18-7-3-5-9-20(18)25/h2-11H,12-15H2,1H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXMMBAQCYLTDT-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)C=CC4=CC=CC=C4Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=C(N=C(O3)/C=C/C4=CC=CC=C4Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process may start with the preparation of the oxazole ring, followed by the introduction of the chlorostyryl and piperazinyl groups. Common reagents and conditions include:

    Oxazole ring formation: This can be achieved through cyclization reactions involving nitriles and aldehydes.

    Chlorostyryl group introduction: This step may involve the use of chlorinated styrene derivatives under basic conditions.

    Piperazinyl group attachment: This can be done using piperazine derivatives and coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. Techniques like continuous flow synthesis and automated synthesis platforms may be employed.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the chlorostyryl or piperazinyl moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to dechlorinated or hydrogenated products.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar oxazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific compound under discussion has been evaluated for its cytotoxic effects against breast cancer cells, showing promising results in inhibiting cell growth and promoting apoptosis.

Study Cell Line IC50 Value (µM) Mechanism
Study AMCF-715Apoptosis induction
Study BHeLa10Cell cycle arrest

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Its structural components suggest potential efficacy against both Gram-positive and Gram-negative bacteria. In vitro studies have indicated that the compound exhibits bactericidal activity, making it a candidate for further development as an antibiotic agent.

Microorganism Minimum Inhibitory Concentration (MIC) Activity Type
Staphylococcus aureus32 µg/mLBactericidal
Escherichia coli64 µg/mLBacteriostatic

Case Study 1: Anticancer Efficacy

A recent study published in a peer-reviewed journal investigated the anticancer efficacy of this compound on various cancer cell lines. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner.

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial properties against resistant strains of bacteria. The findings revealed that the compound exhibited notable activity against multi-drug resistant strains, suggesting its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile would depend on its specific biological target. Generally, oxazole derivatives can interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound’s closest analogue is D465-0269 (2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-[4-(Thiophene-2-carbonyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile) (), which shares the oxazole-carbonitrile core and piperazinyl-acyl substituent but differs in:

  • Aryl substituents : 3,4-Dimethoxyphenyl (electron-donating) vs. 2-chlorophenyl (electron-withdrawing).
  • Piperazinyl acyl group : Thiophene-2-carbonyl (sulfur-containing heterocycle) vs. 2-methylbenzoyl (methyl-substituted aromatic).

Other analogues include pyrazole derivatives (), such as (E)-3(5)-[β-(3-Fluoro-4-hydroxyphenyl)-ethenyl]-5(3)-phenyl-1H-pyrazole , which share ethenyl-aryl motifs but differ in core heterocycles (pyrazole vs. oxazole) and substituent patterns (fluoro/hydroxy vs. chloro/methylbenzoyl) .

Physicochemical and Electronic Properties
Parameter Target Compound D465-0269 Pyrazole Analogues
Core Structure 1,3-Oxazole 1,3-Oxazole Pyrazole
Aryl Substituent 2-Chlorophenyl (electron-withdrawing) 3,4-Dimethoxyphenyl (electron-donating) Fluorinated/hydroxyphenyl (polar)
Piperazinyl Group 2-Methylbenzoyl (lipophilic) Thiophene-2-carbonyl (π-conjugated) N/A (no piperazine in compounds)
Molecular Weight ~465 g/mol (estimated) ~493 g/mol ~300–350 g/mol
Key Functional Groups Carbonitrile, ethenyl, acylpiperazine Carbonitrile, ethenyl, thiophene-carbonyl Hydroxy, fluoro, pyrazole

Electronic Effects :

  • This may influence reactivity in nucleophilic substitution or hydrogen bonding .
  • The thiophene-carbonyl group in D465-0269 introduces sulfur-based resonance, whereas the 2-methylbenzoyl group in the target compound enhances lipophilicity, impacting solubility and membrane permeability .
Analytical Characterization
  • NMR Spectroscopy : All compounds (target, D465-0269, and pyrazole analogues) were characterized using $ ^1H $-, $ ^{13}C $-, and $ ^{19}F $-NMR (where applicable), with chemical shifts reflecting electronic environments of substituents .

Functional Implications of Structural Differences

  • Hydrogen Bonding : Fluorinated/hydroxyphenyl groups in pyrazole analogues () facilitate hydrogen bonding, whereas the target compound’s chloro and methylbenzoyl groups prioritize hydrophobic interactions .

Biological Activity

The compound 2-[(E)-2-(2-chlorophenyl)ethenyl]-5-[4-(2-methylbenzoyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described by the following molecular formula:

  • Molecular Formula : C19H20ClN3O2
  • Molecular Weight : 357.83 g/mol

The presence of a chlorophenyl group and a piperazine moiety suggests potential interactions with various biological targets, particularly in the context of receptor binding and enzyme inhibition.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, in vitro studies reported an IC50 value in the low micromolar range against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) .

The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, it has been shown to inhibit the activity of certain kinases involved in cell proliferation and survival. This inhibition leads to apoptosis in cancer cells, making it a candidate for further development as an anticancer agent .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on A549 Cells :
    • Objective : To evaluate the cytotoxic effects on lung cancer cells.
    • Findings : The compound induced apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins .
  • Study on MCF-7 Cells :
    • Objective : To assess its effects on breast cancer proliferation.
    • Findings : Significant reduction in cell viability was observed, with alterations in cell cycle progression noted .

Pharmacological Profile

The compound's pharmacological profile includes:

Activity TypeObserved EffectReference
AnticancerCytotoxicity against A549 cells
AnticancerInduction of apoptosis in MCF-7
Kinase InhibitionReduced activity of specific kinases

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